molecular formula C4H10CuN2O4 B075891 Bis(2-aminoacetoxy)copper CAS No. 13479-54-4

Bis(2-aminoacetoxy)copper

Cat. No. B075891
CAS RN: 13479-54-4
M. Wt: 211.66 g/mol
InChI Key: VVYPIVJZLVJPGU-UHFFFAOYSA-L
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Patent
US06670494B1

Procedure details

The copper hydroxide precipitate was then placed into a beaker provided with a reflux condenser and 15 grams (0.2 Mole) of glycine was added. 100 ml of ethanol was thereafter added and the mixture stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled and filtered yielding 21.2 grams of copper glycinate in the form of a fine blue powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Cu+2:2].[OH-].[NH2:4][CH2:5][C:6]([OH:8])=[O:7]>C(O)C>[NH2:4][CH2:5][C:6]([O-:8])=[O:7].[Cu+2:2].[NH2:4][CH2:5][C:6]([O-:8])=[O:7] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Cu+2].[OH-]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCC(=O)[O-].[Cu+2].NCC(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.